RO0270608 was developed as part of research initiatives aimed at identifying new pharmacological agents. Its classification falls under small molecule inhibitors, specifically targeting enzymes involved in disease processes. This compound is notable for its specificity and efficacy in inhibiting biological pathways associated with certain diseases, particularly in oncology and inflammatory conditions.
The synthesis of RO0270608 involves several key steps that ensure the purity and efficacy of the final product. The synthetic route typically includes:
RO0270608 has a distinct molecular structure characterized by specific functional groups that contribute to its biological activity. The structural formula can be represented as follows:
Where represent the number of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
RO0270608 participates in various chemical reactions that are essential for its functionality:
These reactions are crucial for understanding how RO0270608 functions at a molecular level and its potential interactions within biological systems.
The mechanism of action of RO0270608 involves its interaction with target enzymes or receptors, leading to downstream effects that alter cellular functions. Key aspects include:
Research data indicate that RO0270608 significantly alters the activity of targeted pathways, contributing to its therapeutic potential.
RO0270608 exhibits several notable physical and chemical properties:
These properties are critical for determining the practical applications of RO0270608 in pharmaceutical formulations.
RO0270608 shows promise in various scientific applications:
The versatility of RO0270608 positions it as a significant compound in both research and therapeutic contexts, paving the way for future advancements in medicinal chemistry.
RO0270608 exhibits precise molecular recognition for both α4β1 and α4β7 integrins through complementary stereoelectronic interactions within the integrin ligand-binding pocket. The compound's molecular scaffold contains a carboxylic acid moiety that coordinates directly with the metal ion-dependent adhesion site (MIDAS) within the integrin β-subunit, a critical interaction conserved across integrin antagonists [5] [10]. This interaction initiates a conformational shift that disrupts physiological ligand binding. RO0270608 achieves dual specificity through strategic molecular design that mimics key residues in the connecting segment 1 (CS1) region of fibronectin (recognized by α4β1) and the Leu-Asp-Thr-Ser (LDTS) motif in mucosal addressing cell adhesion molecule-1 (recognized by α4β7) [5] [7]. The compound's biphenyl system enables optimal hydrophobic contacts with the specificity-determining loop (SDL) of the α4 subunit, while its substituted glycine moiety forms hydrogen bonds with conserved residues in the βI domain [10].
Table 1: Binding Affinity Profile of RO0270608
Target Integrin | IC₅₀ (nM) | Primary Ligand Mimicked | Key Structural Determinant |
---|---|---|---|
α4β1 (VLA-4) | 9.8* | Fibronectin CS1 domain | MIDAS coordination in β1 subunit |
α4β7 | 0.75-100* | MAdCAM-1 LDTS motif | Hydrophobic SDL interactions |
α5β1 | >10,000 | Not applicable | No significant binding |
αLβ2 (LFA-1) | >10,000 | Not applicable | No significant binding |
*Values derived from functional adhesion assays against recombinant human integrins [2] [7] [10]
RO0270608 competitively disrupts the molecular interface between α4-containing integrins and their endothelial ligands through steric hindrance and electrostatic interference. For vascular cell adhesion molecule-1 binding, RO0270608 occupies the critical Gln-38/Leu-40 pocket in domain 1 of vascular cell adhesion molecule-1 that normally accommodates the Ile-28-Asp-29-Ser-30 (IDS) tripeptide from the α4 subunit [8]. This interaction is quantified through surface plasmon resonance studies showing RO0270608 reduces vascular cell adhesion molecule-1/α4β1 binding by 98% at 100nM concentrations [2] [8].
Regarding fibronectin interactions, RO0270608 specifically targets the Leu-31-Asp-32-Val-33-Pro-34 (LDVP) recognition sequence within the CS1 alternatively spliced region of fibronectin. Nuclear magnetic resonance analysis demonstrates that RO0270608 induces chemical shift perturbations in the integrin β1 subunit around Asp-152 and Ser-154, residues critical for fibronectin binding [2]. Unlike vascular cell adhesion molecule-1 inhibition, fibronectin binding blockade shows ligand-specific sensitivity, with RO0270608 being approximately 3-fold more potent against vascular cell adhesion molecule-1-mediated adhesion than fibronectin-mediated adhesion in shear flow assays [6] [8].
Table 2: Ligand Interaction Specificity of RO0270608
Ligand | Binding Domain | Inhibition Constant (Kᵢ) | Adhesion Blockade Efficiency |
---|---|---|---|
Vascular cell adhesion molecule-1 | Domain 1 (Q38/L40) | 0.8 nM | 98% at 100 nM |
Fibronectin | CS1 (LDVP motif) | 2.4 nM | 92% at 100 nM |
Osteopontin | SVVYGLR motif | 48 nM | 65% at 100 nM |
MAdCAM-1 | Domain 1 (LDT) | 1.2 nM | 95% at 100 nM |
RO0270608 functions as a conformational stabilizer that locks α4β1 and α4β7 integrins in their low-affinity bent (closed) state through allosteric mechanisms. Integrins exist in equilibrium between three conformational states: bent-closed (inactive), extended-closed (intermediate), and extended-open (high-affinity) [5]. RO0270608 binds preferentially to the bent-closed conformation, increasing its thermodynamic stability by 3.2 kcal/mol as measured by isothermal titration calorimetry [5]. This binding occurs at the interface between the α4 β-propeller domain and the βI domain, preventing the structural rearrangements necessary for activation.
The compound specifically impedes the downward displacement of the α7-helix in the β-subunit, a mechanical transition essential for integrin extension and hybrid domain swing-out [5]. Fluorescence resonance energy transfer studies using α4β1 integrins labeled with fluorophores at the β-tail and α-genu domains demonstrate that RO0270608 reduces the distance fluctuation between these domains by 58%, effectively freezing the integrin in its compact conformation [5]. This allosteric inhibition fundamentally differs from antibody-mediated blockade, as RO0270608 prevents the initial structural transition rather than competing for the ligand-binding site in the activated receptor.
RO0270608 disrupts the adhesion cascade at the firm arrest stage by competitively inhibiting integrin-dependent outside-in signaling. Under physiological shear stress conditions (1-5 dyn/cm²), RO0270608 reduces leukocyte arrest on vascular cell adhesion molecule-1-coated surfaces by 94% at 100nM concentrations [2] [6]. This inhibition specifically targets the chemokine-triggered activation step where integrins transition from intermediate to high-affinity states. Intracellularly, RO0270608 treatment reduces phosphorylation of focal adhesion kinase (Tyr-397) by 85% and paxillin (Tyr-31) by 78% within 5 minutes of adhesion initiation, effectively blocking the formation of mature focal adhesions [6].
The compound demonstrates particular efficacy in disrupting the nuclear factor kappa B survival pathway activated by integrin clustering. In chronic lymphocytic leukemia models, RO0270608 reduces nuclear factor kappa B transcriptional activity by 70% and downregulates nuclear factor kappa B-dependent anti-apoptotic proteins including B-cell lymphoma 2 (60% reduction) and X-linked inhibitor of apoptosis protein (45% reduction) [6]. This signaling disruption directly sensitizes leukocytes to apoptosis, as evidenced by 3.5-fold increases in caspase-3 activation in RO0270608-treated leukocytes adherent to stromal layers [6]. The table below summarizes key signaling effects:
Table 3: Functional Outcomes of RO0270608-Mediated Adhesion Blockade
Signaling Pathway | Molecular Target | Inhibition Level | Functional Consequence |
---|---|---|---|
Focal adhesion complex | Focal adhesion kinase (Y397) | 85% reduction | Impaired cytoskeletal reorganization |
Survival signaling | Nuclear factor kappa B activation | 70% reduction | Sensitization to intrinsic apoptosis |
Chemokine amplification | Phosphatidylinositol 3-kinase/Akt | 65% reduction | Reduced transendothelial migration |
Mechanical force transduction | Talin-1/kindlin-3 recruitment | 80% reduction | Weakened adhesion strengthening |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7